![molecular formula C13H13NOS B263499 N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
N-[2-(2-thienyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-thienyl)ethyl]benzamide, also known as TEB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular weight of 235.32 g/mol. TEB has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
N-[2-(2-thienyl)ethyl]benzamide exerts its biological effects by binding to specific receptors or enzymes. For example, this compound has been shown to bind to the 5-HT7 receptor and inhibit its activity, leading to the modulation of circadian rhythms. This compound has also been shown to bind to the TRPV1 receptor and inhibit its activity, leading to the modulation of pain perception. Additionally, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate pain perception by inhibiting the activity of nociceptive neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. This compound is also relatively inexpensive and readily available. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a high melting point, which can make it difficult to dissolve in some organic solvents.
Direcciones Futuras
There are several future directions for the research of N-[2-(2-thienyl)ethyl]benzamide. One direction is to study the role of this compound in the modulation of other biological processes, such as angiogenesis and neuroprotection. Another direction is to develop new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo. Finally, this compound could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and pain.
Métodos De Síntesis
The synthesis of N-[2-(2-thienyl)ethyl]benzamide involves the reaction of 2-bromoethylthiophene with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give this compound. The yield of this reaction is around 60-70%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(2-thienyl)ethyl]benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and analgesic effects. This compound has also been used as a tool to study the mechanism of action of various proteins and enzymes. For example, this compound has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms. Additionally, this compound has been used to study the role of the TRPV1 receptor in the modulation of pain perception.
Propiedades
Fórmula molecular |
C13H13NOS |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h1-7,10H,8-9H2,(H,14,15) |
Clave InChI |
UOTIVHIGQMWNKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



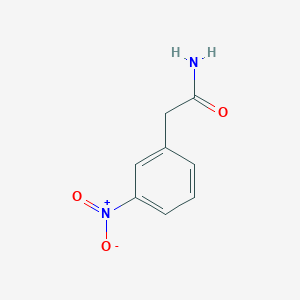
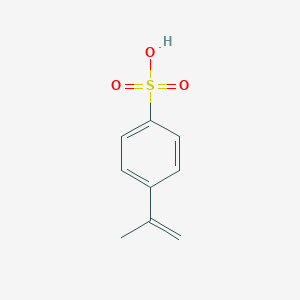
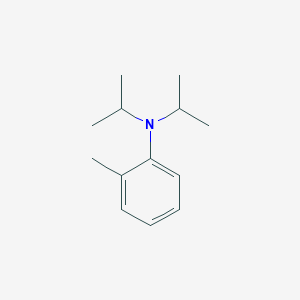
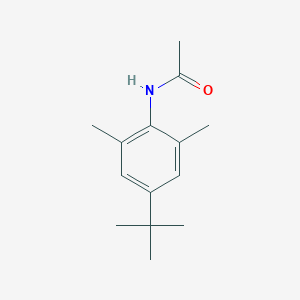

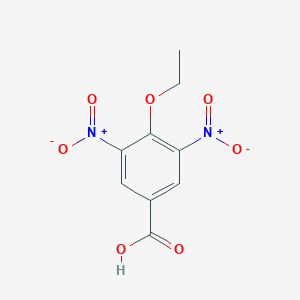





![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)

